molecular formula C24H22N2O3 B11469845 N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11469845
M. Wt: 386.4 g/mol
InChI Key: ACSJSNKFYAGDIB-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Methyl iodide, chloroformates.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with various functional groups.

Scientific Research Applications

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline
  • 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
  • 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Uniqueness

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of the phenoxyacetamide group.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C24H22N2O3/c1-15-5-4-6-19(11-15)28-14-23(27)25-21-13-18(9-8-17(21)3)24-26-20-10-7-16(2)12-22(20)29-24/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

ACSJSNKFYAGDIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

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